Sap2-IN-1
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Overview
Description
Sap2-IN-1 is a potent inhibitor of secreted aspartic protease 2 (SAP2), an enzyme involved in fungal virulence. This compound has shown significant inhibitory activity with an IC50 value of 0.92 μM . It is primarily used in scientific research to study infections, particularly those caused by fungi .
Preparation Methods
The synthesis of Sap2-IN-1 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core scaffold.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and esterification.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve high purity.
Chemical Reactions Analysis
Sap2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids.
Scientific Research Applications
Sap2-IN-1 has a wide range of applications in scientific research:
Infection Research: It is used to study fungal infections, particularly those caused by Candida albicans.
Biological Studies: this compound is used to investigate the role of SAP2 in fungal virulence and pathogenicity.
Drug Development: The compound serves as a lead molecule for developing new antifungal agents targeting SAP2.
Industrial Applications: It is used in the development of antifungal coatings and materials.
Mechanism of Action
Sap2-IN-1 exerts its effects by inhibiting the activity of secreted aspartic protease 2 (SAP2). The inhibition occurs through the binding of this compound to the active site of SAP2, preventing the enzyme from catalyzing its substrate. This inhibition leads to the down-regulation of genes involved in fungal biofilm and hypha formation, thereby reducing fungal virulence .
Comparison with Similar Compounds
Sap2-IN-1 is unique compared to other SAP2 inhibitors due to its high potency and specificity. Similar compounds include:
Pepstatin A: Another potent SAP2 inhibitor but with a different mechanism of action.
HIV Protease Inhibitors: These inhibitors also target aspartic proteases but are primarily used in antiviral therapy.
E-64: A cysteine protease inhibitor that shows some activity against SAP2 but is less specific.
Properties
Molecular Formula |
C34H29NO7 |
---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
2-[3-(carboxymethoxy)-4-[(E)-[6-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C34H29NO7/c1-21-3-7-23(8-4-21)18-35-30-16-25(24-9-5-22(2)6-10-24)12-14-28(30)29(34(35)40)15-26-11-13-27(41-19-32(36)37)17-31(26)42-20-33(38)39/h3-17H,18-20H2,1-2H3,(H,36,37)(H,38,39)/b29-15+ |
InChI Key |
QSNCOFGMXKXFND-WKULSOCRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C4=CC=C(C=C4)C)/C(=C\C5=C(C=C(C=C5)OCC(=O)O)OCC(=O)O)/C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C4=CC=C(C=C4)C)C(=CC5=C(C=C(C=C5)OCC(=O)O)OCC(=O)O)C2=O |
Origin of Product |
United States |
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